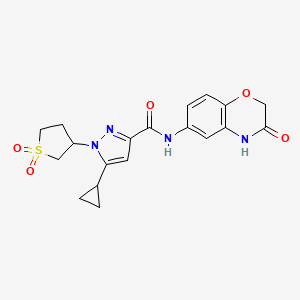![molecular formula C13H14N2O3 B6496672 ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate CAS No. 2458-25-5](/img/structure/B6496672.png)
ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely an organic molecule that contains functional groups such as an ester, a cyano group, an amine, and a methoxy group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the ester, cyano, and amine groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution or addition reactions, due to the presence of the ester, cyano, and amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be soluble in organic solvents due to its organic nature .科学的研究の応用
Ethyl cyanoacrylate has been used in a wide range of scientific research applications. It is used in the synthesis of polymers, such as poly(methyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate methacrylate) and poly(ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoateene glycol), as well as in the production of biocompatible materials and medical devices. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, this compound cyanoacrylate has been used in the synthesis of various nanomaterials, such as carbon nanotubes, graphene, and nanoparticles.
作用機序
The mechanism of action of ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate is based on its ability to form strong covalent bonds with other molecules. When this compound cyanoacrylate is applied to a surface, it forms a monomeric film that is capable of reacting with other molecules and forming strong covalent bonds. This allows this compound cyanoacrylate to be used as an adhesive, sealant, or coating agent.
Biochemical and Physiological Effects
Ethyl cyanoacrylate has been found to have a number of biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as anti-inflammatory and analgesic effects. In addition, this compound cyanoacrylate has been found to have an effect on the immune system, as well as on the cardiovascular, nervous, and reproductive systems.
実験室実験の利点と制限
Ethyl cyanoacrylate has several advantages and limitations when used in laboratory experiments. One of the major advantages of ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate is its ability to form strong covalent bonds, which makes it an ideal adhesive and sealant. Additionally, this compound cyanoacrylate is relatively inexpensive and easy to use. However, one of the major limitations of this compound cyanoacrylate is that it is highly volatile and can cause skin irritation and respiratory problems if not handled properly.
将来の方向性
The potential future applications of ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate are numerous. In the medical field, this compound cyanoacrylate could be used to create biocompatible materials for implantable devices, such as pacemakers, and for tissue sealing and wound closure. Additionally, this compound cyanoacrylate could be used in the synthesis of various nanomaterials, such as carbon nanotubes, graphene, and nanoparticles. In the industrial sector, this compound cyanoacrylate could be used as a coating agent for various surfaces, and in the synthesis of various polymers. Finally, this compound cyanoacrylate could be used in the production of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
合成法
Ethyl cyanoacrylate can be synthesized through a variety of methods, including esterification, condensation, and polymerization. The most common method of synthesis is esterification, which involves the reaction of an acid and an alcohol in the presence of an acid catalyst. This reaction produces ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate, which is then purified and dried.
特性
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-5-4-6-12(7-11)17-2/h4-7,9,15H,3H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWHTUGTJFIFN-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)
![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)
![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)
![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B6496635.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)
![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide](/img/structure/B6496660.png)

![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)
![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)
